![molecular formula C11H26N2O6 B14116785 2-[3-[[2-hydroxy-1-(hydroxymethyl)ethyl]-(hydroxymethyl)amino]propyl-(hydroxymethyl)amino]propane-1,3-diol;1,3-Bis[tris(hydroxymethyl)methylamino]propane](/img/structure/B14116785.png)
2-[3-[[2-hydroxy-1-(hydroxymethyl)ethyl]-(hydroxymethyl)amino]propyl-(hydroxymethyl)amino]propane-1,3-diol;1,3-Bis[tris(hydroxymethyl)methylamino]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C11H26N2O6 1,3-bis(tris(hydroxymethyl)methylamino)propane . It is a white to off-white crystalline powder that is soluble in water. This compound is primarily used in buffer solutions due to its wide buffering range, from pH 6 to 9.5, making it highly valuable in biochemistry and molecular biology .
Méthodes De Préparation
1,3-bis(tris(hydroxymethyl)methylamino)propane: can be synthesized through a series of chemical reactions involving the appropriate starting materials. The synthetic route typically involves the reaction of 1,3-diaminopropane with formaldehyde and sodium cyanoborohydride under controlled conditions. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .
In industrial production, the process is scaled up, and the reaction is carried out in large reactors with precise control over temperature, pressure, and pH. The product is then purified through crystallization or other suitable methods to achieve the desired quality .
Analyse Des Réactions Chimiques
1,3-bis(tris(hydroxymethyl)methylamino)propane: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or .
Reduction: It can be reduced using reducing agents like .
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include and .
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,3-bis(tris(hydroxymethyl)methylamino)propane: has a wide range of applications in scientific research:
Chemistry: It is used as a buffer in various chemical reactions and analytical techniques.
Mécanisme D'action
The mechanism by which 1,3-bis(tris(hydroxymethyl)methylamino)propane exerts its effects is primarily through its buffering capacity. It helps maintain a stable pH in solutions, which is crucial for many biochemical and molecular biology processes. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to prevent significant changes in pH, thereby stabilizing the environment for various reactions .
Comparaison Avec Des Composés Similaires
1,3-bis(tris(hydroxymethyl)methylamino)propane: is unique due to its wide buffering range and high solubility in water. Similar compounds include:
Tris(hydroxymethyl)aminomethane: Another widely used buffer with a different pH range.
Bis-tris methane: Similar in structure but with different buffering properties.
Tricine: Used in similar applications but with distinct chemical properties.
These compounds are used in various applications, but 1,3-bis(tris(hydroxymethyl)methylamino)propane stands out due to its versatility and effectiveness in maintaining stable pH levels in a wide range of conditions .
Propriétés
Formule moléculaire |
C11H26N2O6 |
|---|---|
Poids moléculaire |
282.33 g/mol |
Nom IUPAC |
2-[3-[1,3-dihydroxypropan-2-yl(hydroxymethyl)amino]propyl-(hydroxymethyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C11H26N2O6/c14-4-10(5-15)12(8-18)2-1-3-13(9-19)11(6-16)7-17/h10-11,14-19H,1-9H2 |
Clé InChI |
SQQNFYSQWFSTJT-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CO)C(CO)CO)CN(CO)C(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



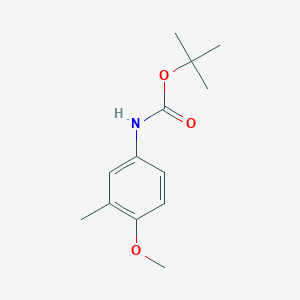
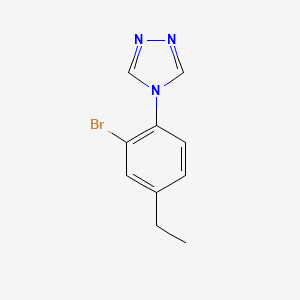

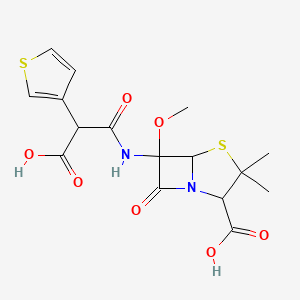
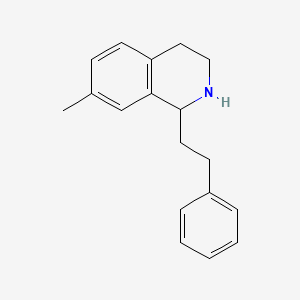
![1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116738.png)
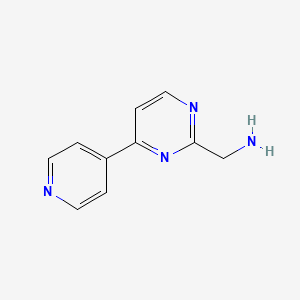
![[6-[6-[[(4R,7R,9R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B14116753.png)
![3-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14116756.png)
![(Z)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14116758.png)
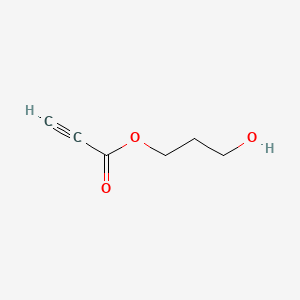
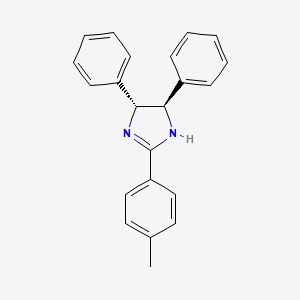
![(2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B14116784.png)
